molecular formula C18H14N2 B6123674 N-(2-methylphenyl)benzo[cd]indol-2-amine

N-(2-methylphenyl)benzo[cd]indol-2-amine

Cat. No.: B6123674
M. Wt: 258.3 g/mol
InChI Key: NLDNRNGOPAROBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of N-(2-methylphenyl)benzo[cd]indol-2-amine can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where an optically active cyclohexanone and phenylhydrazine hydrochloride are reacted using methanesulfonic acid under reflux conditions in methanol . This method yields the corresponding tricyclic indole in good yield. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

N-(2-methylphenyl)benzo[cd]indol-2-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the indole ring.

Scientific Research Applications

N-(2-methylphenyl)benzo[cd]indol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-methylphenyl)benzo[cd]indol-2-amine involves its interaction with various molecular targets and pathways. The indole nucleus allows the compound to bind with high affinity to multiple receptors, which can lead to diverse biological effects . The specific pathways involved depend on the biological activity being studied, such as inhibition of viral replication or modulation of inflammatory responses.

Comparison with Similar Compounds

N-(2-methylphenyl)benzo[cd]indol-2-amine can be compared with other indole derivatives, such as:

    Indole-3-acetic acid: A plant hormone involved in growth and development.

    Tryptophan: An essential amino acid and precursor to serotonin.

    Lysergic acid diethylamide (LSD): A well-known psychoactive compound.

    Strychnine: An alkaloid with potent neurotoxic effects.

The uniqueness of this compound lies in its specific structural features and the resulting biological activities. Its potential therapeutic applications and diverse chemical reactivity make it a valuable compound for further research and development.

Properties

IUPAC Name

N-(2-methylphenyl)-1H-benzo[cd]indol-2-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2/c1-12-6-2-3-10-15(12)19-18-14-9-4-7-13-8-5-11-16(20-18)17(13)14/h2-11H,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLDNRNGOPAROBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N=C2C3=CC=CC4=C3C(=CC=C4)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.